molecular formula C11H14ClN3O2 B12349730 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431968-10-3

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12349730
CAS No.: 1431968-10-3
M. Wt: 255.70 g/mol
InChI Key: JRFBYMDOMDUHFD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that combines a methoxyphenoxy group with a methylpyrazol-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-methoxyphenol with 1-methylpyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenoxy derivatives, while reduction of a nitro group can produce corresponding amines.

Scientific Research Applications

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)benzaldehyde
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1431968-10-3

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c1-14-7-10(12)11(13-14)16-9-5-3-8(15-2)4-6-9;/h3-7H,12H2,1-2H3;1H

InChI Key

JRFBYMDOMDUHFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

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